

An In-depth Technical Guide to 1-Pyrrolidineethanol: Chemical Properties and Structure

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Compound of Interest

Compound Name: 1-Pyrrolidineethanol

Cat. No.: B123674

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This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of **1-Pyrrolidineethanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

1-Pyrrolidineethanol, also known as N-(2-Hydroxyethyl)pyrrolidine, is an organic compound featuring a pyrrolidine ring substituted with an ethanol group.^{[1][2]} It is a colorless to pale yellow liquid at room temperature and is utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]}

Table 1: Physicochemical Properties of **1-Pyrrolidineethanol**

Property	Value	Source
IUPAC Name	2-pyrrolidin-1-ylethanol	[2][3][4]
Synonyms	N-(2-Hydroxyethyl)pyrrolidine, Epolamine	[1][3]
CAS Number	2955-88-6	[1][3]
Molecular Formula	C ₆ H ₁₃ NO	[1][2][3]
Molecular Weight	115.17 g/mol	[2][3]
Boiling Point	187-189 °C	[2]
Density	~0.978 g/cm ³ (at 20°C)	[2]
Solubility	Moderately soluble in water; miscible with alcohols, ether, and benzene.	[1][2]
SMILES	C(CO)N1CCCC1	[1]
InChI	InChI=1S/C6H13NO/c8-6-5-7- 3-1-2-4-7/h8H,1-6H2	[1][3]
InChIKey	XBRDBODLCHKXHI- UHFFFAOYSA-N	[1][3]

Chemical Structure

The structure of **1-Pyrrolidineethanol** consists of a saturated five-membered nitrogen-containing heterocycle (pyrrolidine) where the nitrogen atom is bonded to the ethyl group of an ethanol molecule. The presence of the hydroxyl (-OH) group and the tertiary amine within the pyrrolidine ring are key functional groups that determine its chemical reactivity and physical properties.[1]

Figure 1: Chemical structure of **1-Pyrrolidineethanol**.

Experimental Protocols

The synthesis of pyrrolidine derivatives can be achieved through various methods, including multicomponent reactions which are highly efficient.[5] A common approach for synthesizing N-substituted pyrrolidines involves the reaction of pyrrolidine with an appropriate electrophile. For **1-Pyrrolidineethanol**, a plausible synthesis route is the reaction of pyrrolidine with 2-chloroethanol.

Protocol for Synthesis of **1-Pyrrolidineethanol**:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.0 equivalent) in a suitable solvent such as ethanol.
- **Addition of Reagent:** Slowly add 2-chloroethanol (1.1 equivalents) to the stirred solution.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- **Extraction:** Dissolve the residue in water and extract with an organic solvent like dichloromethane.
- **Purification:** The crude product can be purified by distillation under reduced pressure.



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Figure 2: General experimental workflow for the synthesis and purification of **1-Pyrrolidineethanol**.

Purification of the synthesized **1-Pyrrolidineethanol** is crucial to remove unreacted starting materials, byproducts, and solvent.

Protocol for Purification:

- **Extraction:** The reaction mixture is typically subjected to an aqueous workup to remove water-soluble impurities. The product is then extracted into an organic solvent.
- **Drying:** The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
- **Filtration:** The drying agent is removed by filtration.

- Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator.
- Distillation: The crude product is purified by vacuum distillation to obtain pure **1-Pyrrolidineethanol**.

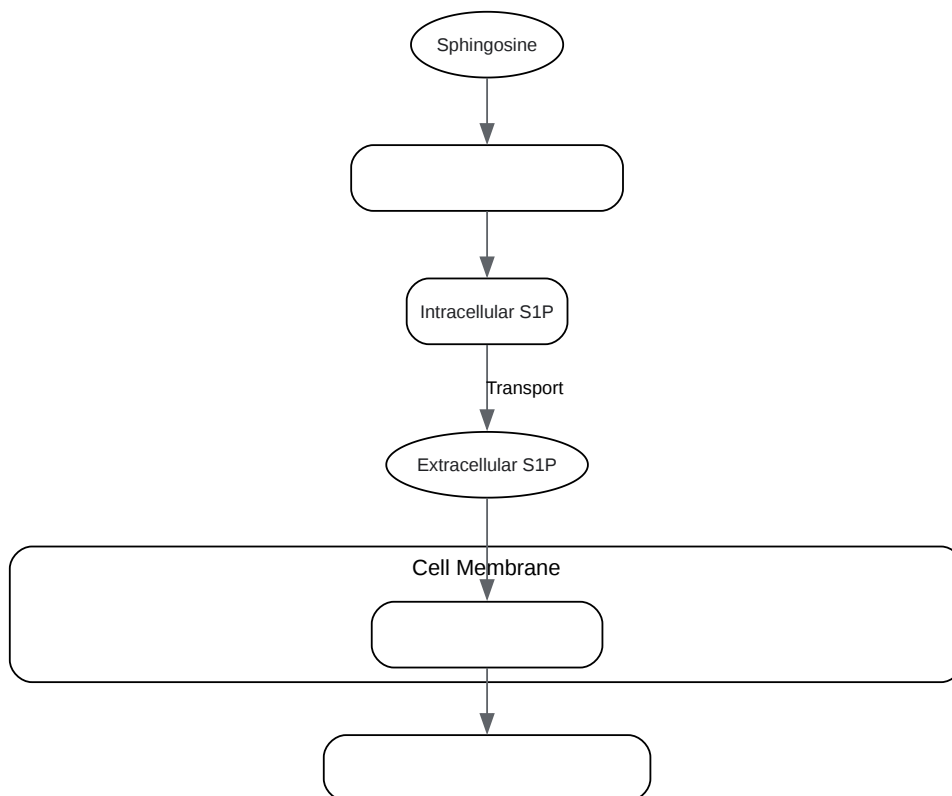
The identity and purity of the synthesized **1-Pyrrolidineethanol** can be confirmed using various spectroscopic methods.

- Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C-N stretch of the amine.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure and assess purity.
- Mass Spectrometry (MS): To determine the molecular weight of the compound.

Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and natural products.[6] While specific studies on the signaling pathways directly modulated by **1-Pyrrolidineethanol** are not extensively documented, its structural similarity to other bioactive pyrrolidine derivatives suggests potential areas of investigation.

One such area is the sphingosine kinase-1 (SphK1) signaling pathway. SphK1 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including inflammation, cell proliferation, and survival.[7] The SphK1/S1P/S1PR1 signaling axis has been implicated in various diseases, and inhibitors of this pathway are of significant therapeutic interest. Given that some pyrrolidine-containing compounds have been shown to interact with this pathway, it represents a plausible area for future research into the biological effects of **1-Pyrrolidineethanol**.



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Figure 3: The Sphingosine Kinase-1 (SphK1) signaling pathway, a potential target for pyrrolidine-containing compounds.

In conclusion, **1-Pyrrolidineethanol** is a valuable building block in organic synthesis with a well-defined chemical structure and properties. While its specific biological activities require further investigation, the prevalence of the pyrrolidine scaffold in medicinal chemistry suggests that it may possess interesting pharmacological properties, potentially through interaction with signaling pathways such as the SphK1 pathway. The experimental protocols outlined in this guide provide a foundation for its synthesis, purification, and analysis in a research setting.

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